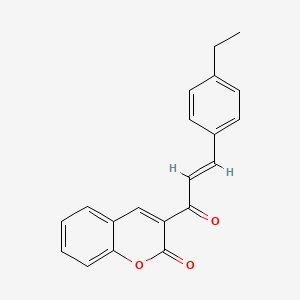![molecular formula C19H28N2O3S B2405872 N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 433952-36-4](/img/structure/B2405872.png)
N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analytical Profiles in Biological Matrices
The compound has been characterized through various analytical techniques such as gas chromatography, nuclear magnetic resonance, and diode array detection. These methods have been employed for the qualitative and quantitative analysis of similar compounds in biological matrices like blood, urine, and vitreous humor, demonstrating its utility in forensic and toxicological studies (De Paoli et al., 2013).
Inhibitor of TNF-alpha Converting Enzyme
Research has shown that derivatives of this compound, particularly those with a sulfonyl group replacing the amide functionality, have been effective as TNF-alpha converting enzyme (TACE) inhibitors. These findings suggest potential applications in therapeutic treatments targeting TACE (Xue et al., 2004).
Anticancer Agent Potential
The compound's derivatives have been synthesized and evaluated as potential anticancer agents. Certain derivatives have exhibited strong anticancer activities, suggesting their possible use in cancer treatment, though further in vivo studies are required (Rehman et al., 2018).
H3-Receptor Antagonist Template
The compound's analogs have been studied for their conformational flexibility, which is a favorable feature in designing new H3-receptor antagonists. This research contributes to the development of drugs targeting H3 receptors (Plazzi et al., 1997).
Selective 5-HT(2A) Receptor Antagonists
Derivatives of N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. This points to their potential application in the treatment of conditions related to serotonin receptors (Fletcher et al., 2002).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-16(12-14-21)19(22)20-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-14H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKKFJDJHKZOFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

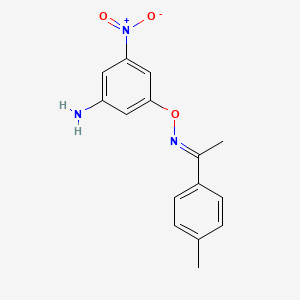
![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)
![N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2405794.png)
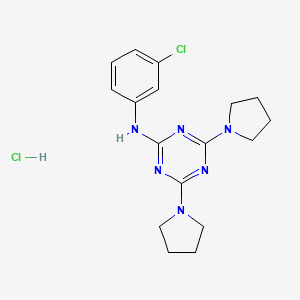
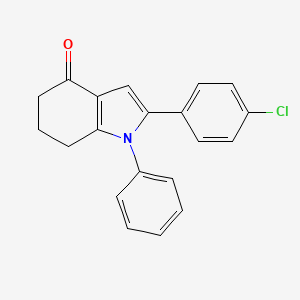
![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)
![Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2405800.png)
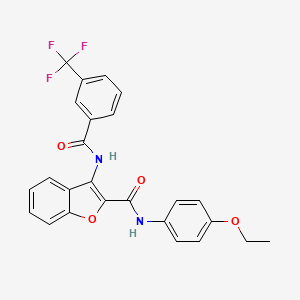
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)
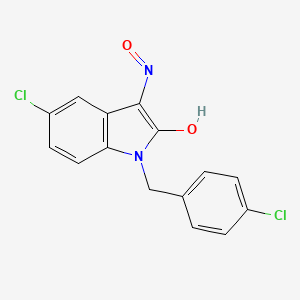
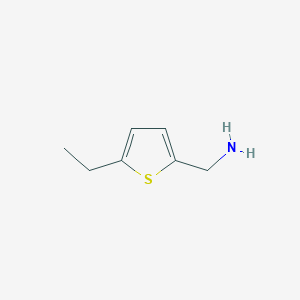
![3-(4-Bromophenyl)-8-(2-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2405811.png)
